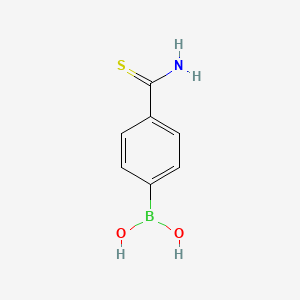
4-Boronophenylthiocarboxamide
Overview
Description
4-Boronophenylthiocarboxamide is a chemical compound with the molecular formula C7H8BNO2S and a molecular weight of 181.02 . It is commonly used as a building block in the synthesis of other organic molecules.
Molecular Structure Analysis
The InChI code for 4-Boronophenylthiocarboxamide is 1S/C7H8BNO2S/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4,10-11H, (H2,9,12). The InChI key is BZXPJWPWXCURIQ-UHFFFAOYSA-N . This information can be used to generate a 3D model of the molecule for further analysis.Scientific Research Applications
Potential Against SARS-CoV-2
Boron compounds, including derivatives similar to 4-Boronophenylthiocarboxamide, have shown promise as potential treatments against SARS-CoV-2. In silico studies suggest these compounds could be effective drug candidates for COVID-19 treatment due to their antiviral properties (Ataseven et al., 2021).
Borophene Development
Borophene, a planar structure with boron, exhibits exceptional properties for various applications. Its synthesis, properties, and applications in fields like supercapacitors, batteries, and biomedical uses, including drug delivery and photonic therapy, are noteworthy. This highlights the versatile potential of boron compounds in scientific and technological areas (Ou et al., 2021).
Antigenotoxic Properties
Boron nitride nanotubes (BNNTs), containing boron, demonstrate potential antigenotoxic properties. Studies on Drosophila melanogaster indicate the antioxidative and antigenotoxic capabilities of BNNTs and boron, suggesting their utility in combating oxidative stress and genotoxicity (Demir & Marcos, 2018).
Boron Neutron Capture Therapy
4-Boronophenylalanine, a related boron compound, is used clinically in neutron capture therapy (NCT) for malignant melanoma and brain tumors. This showcases the clinical relevance of boron compounds in targeted cancer therapies (Nakamura et al., 1998).
Biocompatibility and Bioapplications
Two-dimensional boron nitride nanostructures have been explored for their biocompatibility and potential applications in medicine and biomedicine, including cancer therapy and wound healing. This underscores the significant biomedical potential of boron-based materials (Emanet et al., 2019).
Boron in Health Applications
Boron plays a role in hormone regulation, cognitive function improvement, and treatment of osteoarthritis and osteoporosis. This highlights the diverse health applications of boron, expanding its utility beyond just material science (Prado, 2008).
Flame Retardant and Proton Conducting Properties
Boron phosphate/polyimide composites exhibit flame retardant and proton conducting properties. This application indicates the versatility of boron compounds in materials science, especially in enhancing safety and functionality (Çakmakçi & Güngör, 2013).
Boronic Acid Polymers in Biomedicine
Boronic acid-containing polymers are valuable in various biomedical applications, including HIV, obesity, diabetes, and cancer treatment. This demonstrates the expanding role of boron in drug development and therapeutic applications (Cambre & Sumerlin, 2011).
Safety And Hazards
properties
IUPAC Name |
(4-carbamothioylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2S/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4,10-11H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXPJWPWXCURIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=S)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260775 | |
| Record name | B-[4-(Aminothioxomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boronophenylthiocarboxamide | |
CAS RN |
850589-35-4 | |
| Record name | B-[4-(Aminothioxomethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(Aminothioxomethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)
![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
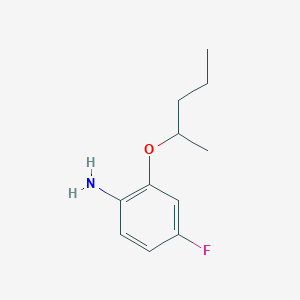
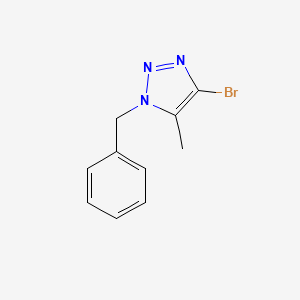
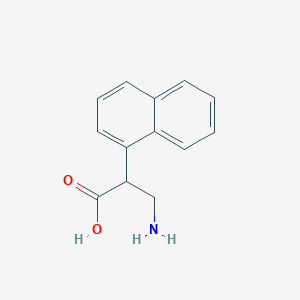
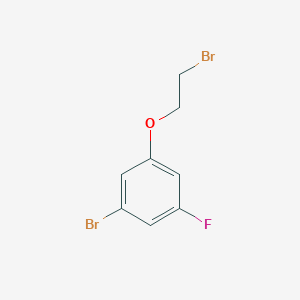
![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)
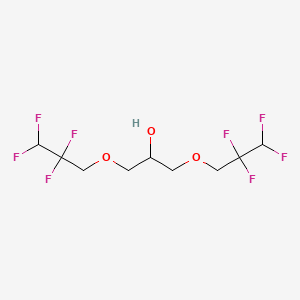
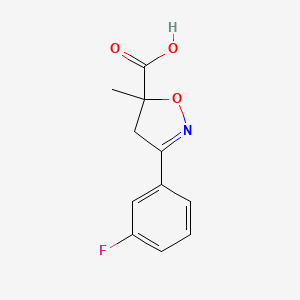
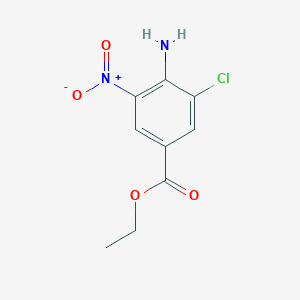
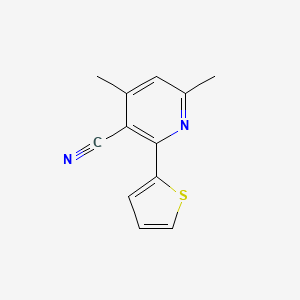
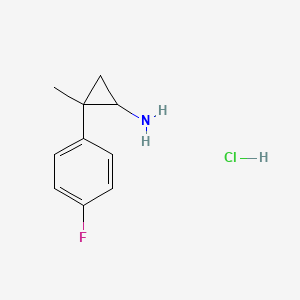
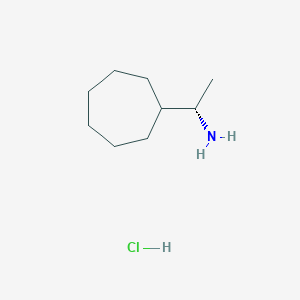
![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)